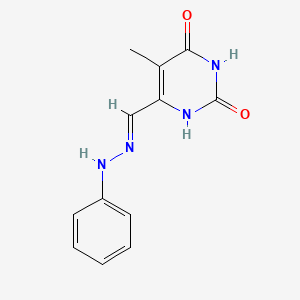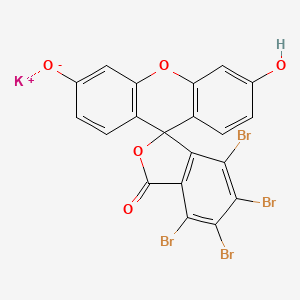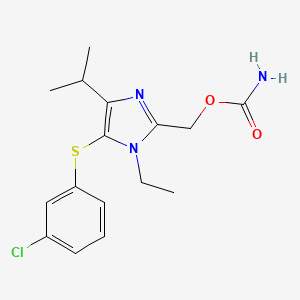
4,4',4''-(Cis-4,5-dihydro-1H-imidazole-2,4,5-triyl)tripyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’,4’'-(Cis-4,5-dihydro-1H-imidazole-2,4,5-triyl)tripyridine is a complex organic compound that features a unique structure combining an imidazole ring with three pyridine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(Cis-4,5-dihydro-1H-imidazole-2,4,5-triyl)tripyridine typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles . The process involves proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’,4’'-(Cis-4,5-dihydro-1H-imidazole-2,4,5-triyl)tripyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced, typically using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, sodium borohydride for reduction, and various oxidizing agents for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction typically results in a more reduced state of the original molecule.
Wissenschaftliche Forschungsanwendungen
4,4’,4’'-(Cis-4,5-dihydro-1H-imidazole-2,4,5-triyl)tripyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical research.
Industry: Used in the development of new materials with specific properties, such as catalysts and sensors.
Wirkmechanismus
The mechanism by which 4,4’,4’'-(Cis-4,5-dihydro-1H-imidazole-2,4,5-triyl)tripyridine exerts its effects involves its interaction with molecular targets through its imidazole and pyridine moieties. These interactions can affect various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to modulate their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-: Known for its vasodilatory properties.
1H-Imidazole, 4,5-dihydro-2-methyl-: Used in various chemical syntheses.
Uniqueness
What sets 4,4’,4’'-(Cis-4,5-dihydro-1H-imidazole-2,4,5-triyl)tripyridine apart is its combination of an imidazole ring with three pyridine moieties, which provides unique chemical and biological properties not found in simpler imidazole derivatives .
Eigenschaften
Molekularformel |
C18H15N5 |
|---|---|
Molekulargewicht |
301.3 g/mol |
IUPAC-Name |
4-[(4R,5S)-2,4-dipyridin-4-yl-4,5-dihydro-1H-imidazol-5-yl]pyridine |
InChI |
InChI=1S/C18H15N5/c1-7-19-8-2-13(1)16-17(14-3-9-20-10-4-14)23-18(22-16)15-5-11-21-12-6-15/h1-12,16-17H,(H,22,23)/t16-,17+ |
InChI-Schlüssel |
ATGSPSOGIXJNPS-CALCHBBNSA-N |
Isomerische SMILES |
C1=CN=CC=C1[C@H]2[C@H](N=C(N2)C3=CC=NC=C3)C4=CC=NC=C4 |
Kanonische SMILES |
C1=CN=CC=C1C2C(N=C(N2)C3=CC=NC=C3)C4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R)-2-[(13Z,16Z)-docosa-13,16-dienoyl]oxy-3-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12938171.png)
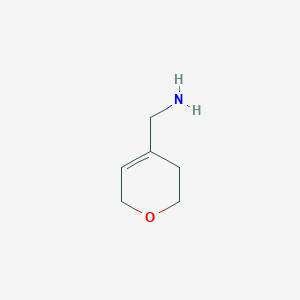
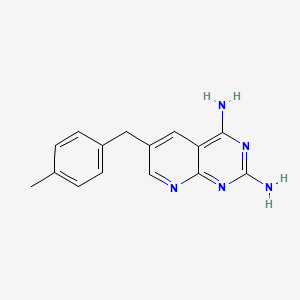
![2-Chloro-6-methyl-1,4-dihydrothieno[3,2-d]pyrimidine](/img/structure/B12938176.png)
![N-[4-(1H-Indole-1-sulfonyl)phenyl]acetamide](/img/structure/B12938178.png)
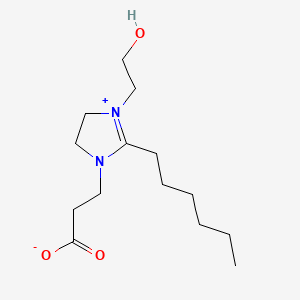
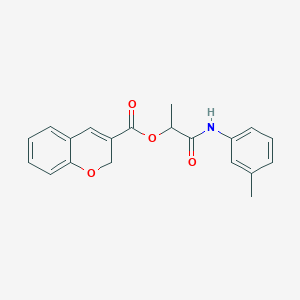

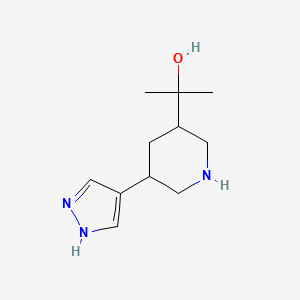
![(1H-Benzo[d]imidazol-2-yl)methyl 2H-chromene-3-carboxylate](/img/structure/B12938217.png)
![3-Bromo-2-(4-fluorophenyl)-6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B12938227.png)
